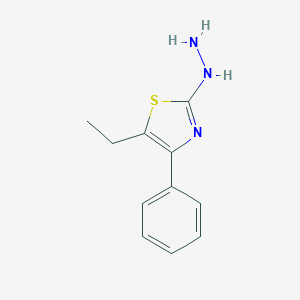
5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone, also known as EPTH, is a chemical compound that has been extensively researched for its potential applications in various fields. It is a hydrazone derivative of thiosemicarbazide, which has been found to exhibit a range of biological activities.
Applications De Recherche Scientifique
5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone has been studied for its potential applications in various fields, such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit antimicrobial, antitumor, and antioxidant activities. 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone has also been explored as a potential chelating agent for metal ions, which has important implications in the field of environmental chemistry.
Mécanisme D'action
The exact mechanism of action of 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone has been found to inhibit the growth of various microorganisms, such as Staphylococcus aureus and Escherichia coli, by disrupting their cell membranes. It has also been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Effets Biochimiques Et Physiologiques
5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone has been found to exhibit various biochemical and physiological effects, such as reducing oxidative stress, inhibiting inflammation, and modulating the immune system. It has also been shown to have neuroprotective effects, which may have important implications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone has several advantages for lab experiments, such as its high stability, low toxicity, and ease of synthesis. However, its solubility in water is relatively low, which may limit its use in certain experiments. Additionally, the exact dosage and administration of 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone for different applications are still being researched.
Orientations Futures
There are several future directions for the research on 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone. One potential direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Another direction is to investigate its potential as a chelating agent for metal ions, which has important implications in environmental chemistry. Additionally, further research is needed to fully understand the mechanism of action of 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone and its potential side effects.
Conclusion:
In conclusion, 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone is a promising chemical compound that has been extensively researched for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone and its implications in various fields.
Méthodes De Synthèse
The synthesis of 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone involves the reaction of thiosemicarbazide with ethyl acetoacetate and benzaldehyde in the presence of acetic acid. The reaction yields a yellow crystalline compound, which is then purified through recrystallization. The purity of the compound is confirmed through various analytical techniques, such as melting point determination, thin-layer chromatography, and nuclear magnetic resonance spectroscopy.
Propriétés
Numéro CAS |
137506-15-1 |
|---|---|
Nom du produit |
5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone |
Formule moléculaire |
C11H13N3S |
Poids moléculaire |
219.31 g/mol |
Nom IUPAC |
(5-ethyl-4-phenyl-1,3-thiazol-2-yl)hydrazine |
InChI |
InChI=1S/C11H13N3S/c1-2-9-10(13-11(14-12)15-9)8-6-4-3-5-7-8/h3-7H,2,12H2,1H3,(H,13,14) |
Clé InChI |
HUASFLITTRUUKL-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C(S1)NN)C2=CC=CC=C2 |
SMILES canonique |
CCC1=C(N=C(S1)NN)C2=CC=CC=C2 |
Synonymes |
5-ETHYL-4-PHENYL-2(3H)-THIAZOLONE HYDRAZONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



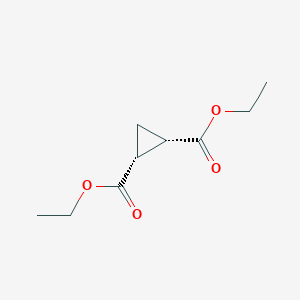
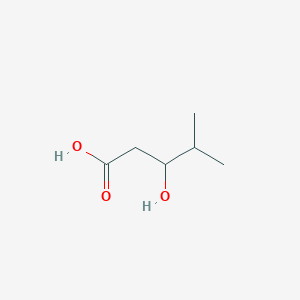
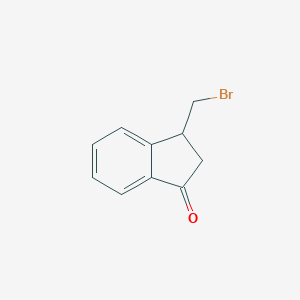
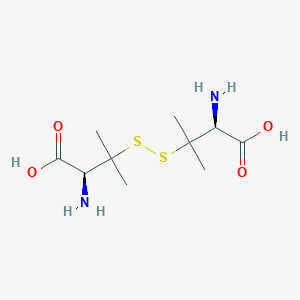
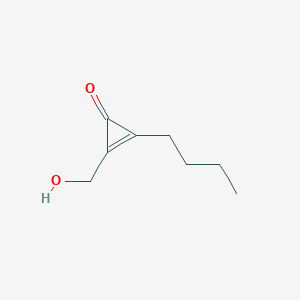
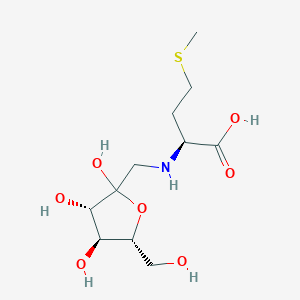
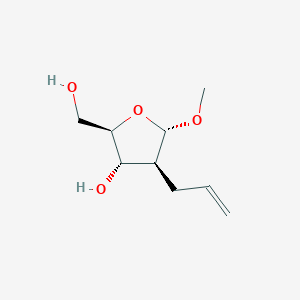
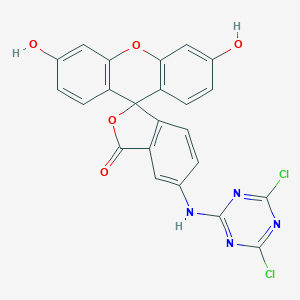
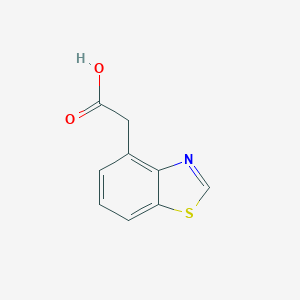
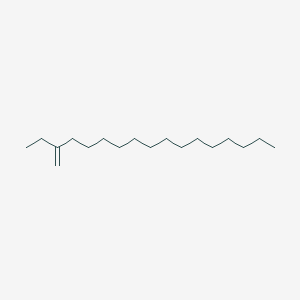
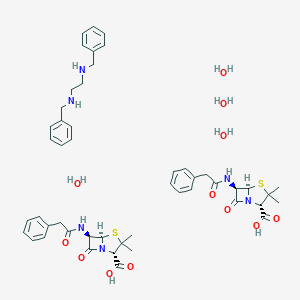
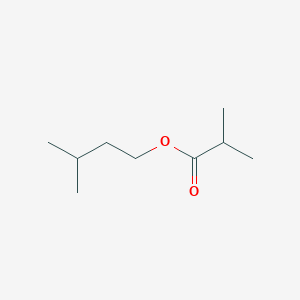
![1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B149017.png)
